N-(2,4-Dimethylphenyl)anthranilic acid is a chemical compound that belongs to the class of anthranilic acid derivatives. This compound is characterized by its aromatic structure, which includes a dimethylphenyl group attached to the nitrogen atom of anthranilic acid. Anthranilic acid itself is an aromatic compound with the formula C₆H₄(NH₂)(CO₂H), known for its biological significance and utility in various chemical syntheses.
Anthranilic acid can be derived from the hydrolysis of indigo or synthesized through various chemical methods. The specific derivative N-(2,4-dimethylphenyl)anthranilic acid is synthesized using methods involving amination reactions of substituted benzoic acids with aniline derivatives.
N-(2,4-Dimethylphenyl)anthranilic acid is classified as a member of the anthranilic acid derivatives, which are often used in pharmaceuticals due to their analgesic and anti-inflammatory properties. This compound may also exhibit biological activities that are relevant in medicinal chemistry.
The synthesis of N-(2,4-dimethylphenyl)anthranilic acid typically involves a copper-catalyzed cross-coupling reaction. This method allows for the selective amination of 2-chlorobenzoic acid with 2,4-dimethylaniline.
N-(2,4-Dimethylphenyl)anthranilic acid features a central anthranilic acid backbone with a dimethyl-substituted phenyl group. The molecular formula for this compound is C₁₅H₁₅N₁O₂.
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
CC(C)c1ccc(NC(=O)c2ccccc2)cc1
N-(2,4-Dimethylphenyl)anthranilic acid can participate in various chemical reactions typical of amines and carboxylic acids:
The reactivity of N-(2,4-dimethylphenyl)anthranilic acid can be influenced by the electronic effects imparted by the dimethyl substituents on the phenyl ring, which may enhance nucleophilicity or electrophilicity depending on the reaction conditions.
The mechanism of action for compounds like N-(2,4-dimethylphenyl)anthranilic acid typically involves modulation of inflammatory pathways. As part of the anthranilic acid class:
N-(2,4-Dimethylphenyl)anthranilic acid has several scientific uses:
This compound exemplifies the versatility of anthranilic acid derivatives in medicinal chemistry and their importance in therapeutic applications.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2